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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005 Get Quote

Technical Support Center: JNJ-38877605
Disclaimer: The compound "JNJ-26076713" did not yield specific public data. This technical

support guide has been generated based on publicly available information for a structurally and

functionally related compound, JNJ-38877605, a potent c-Met inhibitor. This information is

intended for research purposes only and not for clinical use.

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist

researchers, scientists, and drug development professionals in understanding and mitigating

potential off-target effects of JNJ-38877605 during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of JNJ-38877605?

JNJ-38877605 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2]

[3] It binds to the ATP-binding pocket of the c-Met kinase domain, preventing

autophosphorylation and subsequent activation of downstream signaling pathways.[2]

Q2: What are the known off-target effects of JNJ-38877605?

While JNJ-38877605 is a highly selective inhibitor for c-Met, some off-target activity has been

reported at higher concentrations. The primary known off-target kinases are:

Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms): This is the most potently inhibited

off-target kinase, though at a significantly lower potency compared to c-Met.[4][5]
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Recepteur d'Origine Nantaise (RON): Inhibition of RON phosphorylation has been observed

at a concentration of 500 nM.[1][3]

Q3: What was the reason for the discontinuation of JNJ-38877605 in clinical trials?

The clinical development of JNJ-38877605 was halted due to renal toxicity observed in

humans.[1][6] Importantly, this toxicity was not related to on-target or off-target kinase inhibition

but was caused by the formation of species-specific insoluble metabolites that precipitated in

the renal tubules.[1][5][6]

Q4: At what concentrations should I be concerned about off-target effects in my experiments?

Off-target effects are concentration-dependent. Inhibition of RON phosphorylation has been

noted at 500 nM.[1][3] It is crucial to perform dose-response experiments in your specific

cellular model to differentiate between on-target c-Met inhibition and potential off-target effects.

Q5: How can I confirm that the observed phenotype in my experiment is due to on-target c-Met

inhibition?

To confirm on-target activity, you should:

Perform a Western blot for phospho-Met (p-Met): This will verify that JNJ-38877605 is

inhibiting c-Met phosphorylation at the concentrations used in your experiments.[1]

Conduct rescue experiments: If possible, overexpressing a drug-resistant mutant of c-Met

should reverse the observed phenotype.

Use a structurally unrelated c-Met inhibitor: Observing the same phenotype with a different

inhibitor targeting c-Met strengthens the conclusion of an on-target effect.[7]

Data Presentation
Kinase Inhibition Profile of JNJ-38877605
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Kinase Target IC50 (nM)
Selectivity vs. c-
Met

Notes

c-Met 4 - Primary Target

CSF1R (c-Fms) ~3332 >833-fold Primary Off-Target

RON Inhibition at 500 nM
Not explicitly

quantified as IC50
Off-Target

Note: IC50 values can vary between different experimental setups. The selectivity is calculated

as the ratio of IC50 values (IC50 Off-Target / IC50 c-Met).

Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at concentrations close to the c-Met IC50.

Potential Cause Troubleshooting Steps

Off-target activity

1. Confirm on-target engagement: Perform a

Western blot to verify the inhibition of c-Met

phosphorylation at the effective concentration.

[1] 2. Dose-response analysis: Carefully titrate

JNJ-38877605 to determine if the phenotype

tracks with the IC50 for c-Met inhibition.

Unexpected phenotypes at higher

concentrations may suggest off-target effects. 3.

Consult kinome profiling data: If available,

review broad kinase screening data to identify

other potential targets at your experimental

concentration.

Context-specific signaling

The c-Met signaling pathway can have diverse

effects depending on the cell type and context.

The observed phenotype might be a genuine

but previously uncharacterized downstream

effect of c-Met inhibition in your specific model.
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Issue 2: High levels of cytotoxicity observed.

Potential Cause Troubleshooting Steps

Off-target kinase inhibition

1. Perform a kinome-wide selectivity screen:

This can identify unintended kinase targets that

may be responsible for the cytotoxicity.[8] 2.

Test inhibitors with different chemical scaffolds:

Using another selective c-Met inhibitor with a

different off-target profile can help determine if

the cytotoxicity is on- or off-target.[8]

Inappropriate dosage

1. Conduct a dose-response curve: Determine

the lowest effective concentration that inhibits c-

Met without causing excessive cell death.[8]

Compound solubility issues

1. Check solubility in your media: Ensure the

compound is fully dissolved. 2. Use appropriate

vehicle controls: The solvent (e.g., DMSO) itself

can be toxic at certain concentrations.[8]
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Click to download full resolution via product page

Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Caption: A typical experimental workflow for evaluating JNJ-38877605.

Experimental Protocols
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-38877605

against c-Met and potential off-target kinases.
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Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a

specific kinase. The inhibition of this reaction by the test compound is quantified. Radiometric

and fluorescence-based methods are common.[4]

Materials:

Recombinant active kinase (e.g., c-Met, CSF1R)

Kinase-specific substrate (e.g., a peptide or protein)

JNJ-38877605

ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays)

Kinase assay buffer

96- or 384-well plates

Detection reagents (e.g., scintillation fluid, fluorescence plate reader)

Procedure (Example using a radiometric filter binding assay):

Prepare a serial dilution of JNJ-38877605 in the kinase assay buffer.

In each well of a multi-well plate, add the assay buffer, the specific kinase, and its substrate.

Add the diluted JNJ-38877605 to the wells. Include control wells with vehicle (e.g., DMSO)

only.

Initiate the enzymatic reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the

kinase reaction to proceed.

Stop the reaction by adding a solution like phosphoric acid.

Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³³P]ATP.
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Quantify the radioactivity on the filter using a scintillation counter.

Plot the percentage of kinase inhibition against the log concentration of JNJ-38877605 and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Assessing c-Met
Phosphorylation
Objective: To confirm the on-target activity of JNJ-38877605 in a cellular context by measuring

the phosphorylation status of c-Met and its downstream effectors.

Materials:

Cell line of interest

Cell culture medium and supplements

JNJ-38877605

Hepatocyte Growth Factor (HGF) (for stimulated models)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK,

anti-total-ERK, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Imaging system

Procedure:

Cell Treatment: Plate cells and allow them to adhere overnight. If studying stimulated

phosphorylation, serum-starve the cells for 4-6 hours. Treat the cells with the desired

concentrations of JNJ-38877605 for 1-2 hours. For stimulated models, add HGF for 15-30

minutes before lysis.[1]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing

protease and phosphatase inhibitors.[1]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize the protein concentrations and prepare samples with

Laemmli buffer. Boil the samples for 5 minutes.

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to

a membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash

the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Wash the membrane and add a chemiluminescent substrate.

Image Acquisition and Analysis: Capture the signal using an imaging system and quantify the

band intensities. Normalize the phosphorylated protein levels to the total protein levels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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